molecular formula C12H10N2O3S2 B2770067 N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-66-6

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2770067
CAS No.: 864937-66-6
M. Wt: 294.34
InChI Key: AEXSXHFCXQDACF-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of thiophene derivatives with thiazole precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-halocarbonyl compounds . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or acetonitrile, and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the combination of its thiazole, thiophene, and dioxine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to simpler thiazole or thiophene derivatives .

Properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-11(9-6-16-3-4-17-9)14-12-13-8(7-19-12)10-2-1-5-18-10/h1-2,5-7H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXSXHFCXQDACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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